REACTION_SMILES
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[Br:15].[CH3:16][C:17](=[O:18])[OH:19].[CH3:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7][cH:8][cH:9]2)[nH:10]1.[Na+:11].[S-:12][C:13]#[N:14]>>[CH3:1][c:2]1[c:3]([S:12][C:13]#[N:14])[c:4]2[c:5]([n:6][cH:7][cH:8][cH:9]2)[nH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2cccnc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[S-]
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Name
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Type
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product
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Smiles
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Cc1[nH]c2ncccc2c1SC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |